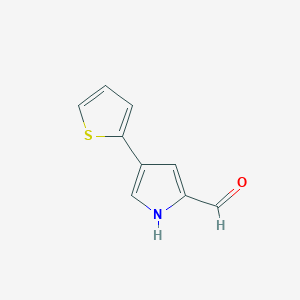![molecular formula C19H29NO2Si B14233762 2-Propynamide, N-(2-methoxyphenyl)-3-[tris(1-methylethyl)silyl]- CAS No. 503595-94-6](/img/structure/B14233762.png)
2-Propynamide, N-(2-methoxyphenyl)-3-[tris(1-methylethyl)silyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propynamide, N-(2-methoxyphenyl)-3-[tris(1-methylethyl)silyl]- is a specialized organic compound known for its unique structural features and potential applications in various fields of scientific research. The compound’s structure includes a propynamide group, a methoxyphenyl group, and a tris(1-methylethyl)silyl group, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propynamide, N-(2-methoxyphenyl)-3-[tris(1-methylethyl)silyl]- typically involves multiple steps, starting with the preparation of the propynamide core. This can be achieved through the reaction of propargylamine with an appropriate acyl chloride under controlled conditions.
The final step involves the addition of the tris(1-methylethyl)silyl group, which can be introduced through a hydrosilylation reaction. This reaction typically requires a catalyst, such as platinum or rhodium complexes, to facilitate the addition of the silyl group to the alkyne moiety of the propynamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Propynamide, N-(2-methoxyphenyl)-3-[tris(1-methylethyl)silyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
2-Propynamide, N-(2-methoxyphenyl)-3-[tris(1-methylethyl)silyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings
Mecanismo De Acción
The mechanism of action of 2-Propynamide, N-(2-methoxyphenyl)-3-[tris(1-methylethyl)silyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines, while its anticancer properties could result from the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Triisopropyl (2-trimethylsilylethynyl)silane: Similar in structure but lacks the methoxyphenyl group.
Tris (2-methoxyphenyl)phosphine: Contains a methoxyphenyl group but differs in the core structure and functional groups
Uniqueness
2-Propynamide, N-(2-methoxyphenyl)-3-[tris(1-methylethyl)silyl]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propynamide, methoxyphenyl, and tris(1-methylethyl)silyl groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
503595-94-6 |
|---|---|
Fórmula molecular |
C19H29NO2Si |
Peso molecular |
331.5 g/mol |
Nombre IUPAC |
N-(2-methoxyphenyl)-3-tri(propan-2-yl)silylprop-2-ynamide |
InChI |
InChI=1S/C19H29NO2Si/c1-14(2)23(15(3)4,16(5)6)13-12-19(21)20-17-10-8-9-11-18(17)22-7/h8-11,14-16H,1-7H3,(H,20,21) |
Clave InChI |
IMQUDLHXVWMXHN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C#CC(=O)NC1=CC=CC=C1OC)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phosphonic acid, [(2-methyl-4-oxazolyl)methyl]-, dimethyl ester](/img/structure/B14233693.png)



![1-[Phenyl(2,4,6-trimethylbenzoyl)phosphoryl]prop-2-en-1-one](/img/structure/B14233708.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;butanedioic acid](/img/structure/B14233714.png)

![[2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylcarbamate](/img/structure/B14233728.png)


![1,7,9,15-Tetraoxa-8-germaspiro[7.7]pentadecane](/img/structure/B14233743.png)


